

# Clinical Trial Results: Efficacy and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Bardoxolone Methyl

CAS No.: 218600-53-4

Cat. No.: S520450

[Get Quote](#)

The following tables summarize the core findings from major Phase 2 and Phase 3 studies, focusing on patient populations, efficacy outcomes, and safety profiles.

Table 1: Study Design and Patient Populations

Trial / Phase	Patient Population	Key Inclusion Criteria	Key Exclusion Criteria	Primary Efficacy Endpoint
<b>TSUBAKI</b> [1]	Type 2 diabetes & Stage 3-4 CKD (n=120)	-	Identifiable risk factors for heart failure (e.g., elevated BNP >200 pg/mL) were <b>not</b> present [1].	Change in <b>measured GFR</b> (via inulin clearance) at Week 16 [1].
<b>Phase 2</b>				
<b>CARDINAL</b> [2] [3]	Alport Syndrome (a form of CKD) (n=157)	eGFR 30-90 mL/min/1.73 m <sup>2</sup> [3].	Significant cardiovascular history; BNP >200 pg/mL [3].	Change in <b>estimated GFR (eGFR)</b> at Week 48 and retained eGFR at Week 52 [2].
<b>Phase 3</b>				

Table 2: Efficacy and Safety Outcomes

Trial / Phase	Key Efficacy Results	Key Safety Findings
<b>TSUBAKI</b> [1]	- <b>Measured GFR</b> increased significantly by <b>+5.95 mL/min/1.73 m<sup>2</sup></b> (vs. -0.69 for placebo); a difference of <b>6.64 mL/min/1.73 m<sup>2</sup></b> ( <b>p=0.008</b> ) [1].	- Most common AEs: upper respiratory tract infection, increased liver enzymes, constipation [1].
<b>Phase 2</b>	- Increased albumin/creatinine ratio observed [1].	- Peripheral edema: 4 patients (BM) vs. 1 patient (placebo); all events were mild and self-limiting [1].  - <b>No heart failure events or deaths</b> [1].
<b>CARDINAL</b> [2]	- <b>eGFR</b> increased from baseline by <b>+4.72 mL/min/1.73 m<sup>2</sup></b> (vs. a decline of -4.78 for placebo) at Week 48; a difference of <b>9.50 mL/min/1.73 m<sup>2</sup></b> [2].	- "Generally well-tolerated" with a safety profile consistent with the Phase 2 portion of the CARDINAL study [2].
<b>Phase 3</b>	- <b>Retained eGFR</b> (4 weeks after drug withdrawal) was -0.96 mL/min/1.73 m <sup>2</sup> (BM) vs. -6.11 mL/min/1.73 m <sup>2</sup> (placebo); a difference of <b>5.14 mL/min/1.73 m<sup>2</sup></b> [2].	- The trial design specifically excluded patients with high cardiovascular risk, mitigating the heart failure concerns from the earlier BEACON trial [1] [3].

## Experimental Protocols and Key Methodologies

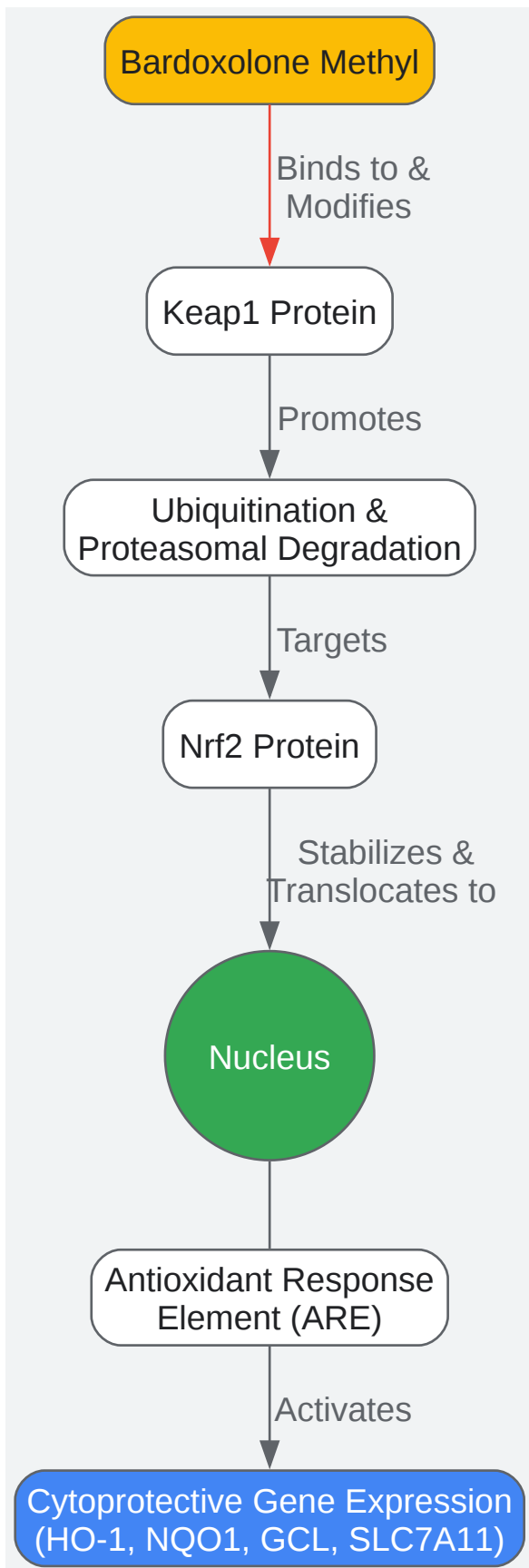
The robustness of these results is underpinned by rigorous trial designs and measurement techniques.

- **TSUBAKI Phase 2 Study Protocol:** This was a **randomized, multicenter, double-blind, placebo-controlled study**—the gold standard for clinical evidence [1]. Its key feature was the use of **inulin clearance** to measure the **true Glomerular Filtration Rate (GFR)**. Inulin is considered the most accurate method for determining GFR, as it is not influenced by muscle mass or diet like the common estimated GFR (eGFR) [1]. This design provided definitive evidence that the eGFR improvements seen with **bardoxolone methyl** reflect a real increase in kidney function [1].
- **CARDINAL Phase 3 Study Protocol:** Also a **randomized, double-blind, placebo-controlled trial**, CARDINAL focused on a specific rare kidney disease (Alport syndrome) to support regulatory

approval [3]. It used **estimated GFR (eGFR)**, which is a more practical and widely used measure in large-scale and long-term clinical practice. A key methodological refinement was the proactive **exclusion of patients with significant cardiovascular risk factors** (e.g., elevated BNP or prior heart failure), a critical learning from the earlier BEACON trial [1] [3].

## Mechanism of Action: Nrf2 Pathway Activation

**Bardoxolone methyl**'s primary mechanism of action is the activation of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress and inflammation. The following diagram illustrates this signaling pathway.



Click to download full resolution via product page

This mechanism is central to the drug's therapeutic effect. By activating Nrf2, **bardoxolone methyl** enhances the expression of a network of genes that combat oxidative stress and inflammation, which are key drivers of progression in chronic kidney disease [4] [5] [6].

## Key Evolution from Phase 2 to Phase 3

The journey from Phase 2 to Phase 3 for **bardoxolone methyl** highlights a strategic refinement in its clinical development:

- **Confirming the Mechanism:** The Phase 2 TSUBAKI study provided critical, high-quality evidence using gold-standard methodology (inulin clearance) to confirm that the drug induces a **true increase in GFR** [1].
- **Mitigating Safety Risks:** Learning from the halted BEACON trial, subsequent studies, including CARDINAL, successfully **identified and excluded high-risk patients** (those with a history of heart failure or elevated BNP). This led to a much-improved safety profile in the selected population, with no heart failure events reported in TSUBAKI and a well-tolerated profile in CARDINAL [1] [2] [3].
- **Demonstrating Clinical Relevance:** The Phase 3 CARDINAL trial demonstrated that the eGFR improvement is not just a temporary effect. The significant difference in **"retained eGFR"** after a 4-week drug washout period suggests a potential long-term benefit in slowing the progression of kidney disease [2].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Randomized Clinical Trial on the Effect of Bardoxolone ... [pubmed.ncbi.nlm.nih.gov]
2. Phase 3 trials: Bardoxolone methyl slowed progression of ... [healio.com]
3. A Phase 3 Study of Bardoxolone Methyl in Patients with ... [pubmed.ncbi.nlm.nih.gov]
4. Bardoxolone Methyl: A Comprehensive Review of Its Role as ... [pmc.ncbi.nlm.nih.gov]

5. Bardoxolone Methyl: A Comprehensive Review of Its Role ... [mdpi.com]

6. Bardoxolone methyl inhibits ferroptosis through the Keap1- ... [spandidos-publications.com]

To cite this document: Smolecule. [Clinical Trial Results: Efficacy and Safety Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520450#bardoxolone-methyl-phase-2-vs-phase-3-results>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)